1-[(3-Nitrophenyl)methyl]piperidine 1-[(3-Nitrophenyl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 59507-46-9
VCID: VC4581192
InChI: InChI=1S/C12H16N2O2/c15-14(16)12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,10H2
SMILES: C1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C12H16N2O2
Molecular Weight: 220.272

1-[(3-Nitrophenyl)methyl]piperidine

CAS No.: 59507-46-9

Cat. No.: VC4581192

Molecular Formula: C12H16N2O2

Molecular Weight: 220.272

* For research use only. Not for human or veterinary use.

1-[(3-Nitrophenyl)methyl]piperidine - 59507-46-9

Specification

CAS No. 59507-46-9
Molecular Formula C12H16N2O2
Molecular Weight 220.272
IUPAC Name 1-[(3-nitrophenyl)methyl]piperidine
Standard InChI InChI=1S/C12H16N2O2/c15-14(16)12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,10H2
Standard InChI Key LRYVKFIOQOXESJ-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a saturated six-membered ring with one nitrogen atom) linked to a 3-nitrophenyl group via a methylene bridge. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions. Crystallographic studies reveal that the molecule adopts a chair conformation for the piperidine ring, with the nitrophenyl group oriented equatorially . Intermolecular C–H⋯O hydrogen bonds form one-dimensional chains in the crystal lattice, contributing to its stability .

Key Structural Parameters:

  • Bond Lengths: The C–N bond in the piperidine ring measures approximately 1.47 Å, while the nitro group’s N–O bonds are 1.22 Å .

  • Dihedral Angles: The nitrophenyl and piperidine rings form a dihedral angle of 78.5°, minimizing steric hindrance .

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Stability studies indicate degradation under strongly acidic or basic conditions, primarily due to nitro group reduction or piperidine ring opening.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves nucleophilic substitution between piperidine and 3-nitrobenzyl chloride in the presence of a base (e.g., potassium carbonate or sodium hydroxide). The reaction proceeds under reflux in anhydrous THF, yielding the product with purities exceeding 90% after recrystallization. Alternative methods include Grignard reactions using para-substituted phenyl magnesium halides, though these require stringent anhydrous conditions .

Optimization Parameters:

  • Temperature: 60–80°C

  • Reaction Time: 12–24 hours

  • Yield: 70–85%

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance efficiency and reduce byproducts. Automated systems control temperature and stoichiometry, achieving batch yields of 80–90%. Post-synthesis purification involves fractional distillation or chromatography, with stringent quality control to meet pharmaceutical-grade standards.

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate potent anticancer activity through farnesyltransferase (FTase) inhibition, a key enzyme in Ras protein signaling implicated in tumor proliferation. Derivatives of 1-[(3-nitrophenyl)methyl]piperidine exhibit IC50_{50} values in the low micromolar range (Table 1).

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundTarget EnzymeIC50_{50} (µM)Cell Line Tested
1-[(3-Nitrophenyl)methyl]piperidineFTase2.3 ± 0.4MCF-7 (Breast Cancer)
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylateIMPDH1.8 ± 0.3A549 (Lung Cancer)

Mechanistically, the nitro group enhances electron deficiency, facilitating covalent binding to FTase’s active-site cysteine residues.

Antimicrobial Effects

The compound shows broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The nitrophenyl moiety disrupts microbial cell membranes via hydrophobic interactions, while the piperidine ring interferes with intracellular enzyme function.

Enzyme Inhibition

Structural analogs inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in purine biosynthesis for pathogens like Mycobacterium tuberculosis. Substitution at the piperidine nitrogen with carboxylate groups enhances potency, as seen in ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate (IC50_{50} = 1.8 µM).

Pharmacokinetics and Toxicity

Absorption and Metabolism

In rodent models, oral bioavailability is approximately 40%, with peak plasma concentrations achieved within 2 hours. Hepatic metabolism involves nitro reduction to an amine metabolite, which is subsequently acetylated or glucuronidated. Cytochrome P450 enzymes (CYP3A4, CYP2D6) play a major role in clearance.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for antipsychotic and analgesic agents. For example, its reduced amine derivative is a key intermediate in the synthesis of nilapani, a dopamine D2 receptor antagonist .

Material Science

In polymer chemistry, it acts as a crosslinking agent for epoxy resins, enhancing thermal stability and mechanical strength.

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